molecular formula C22H22F3N3 B14608173 Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- CAS No. 57962-00-2

Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14608173
CAS No.: 57962-00-2
M. Wt: 385.4 g/mol
InChI Key: MSCLXDKCXGEGRZ-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a trifluoromethyl group and a piperazine moiety into the quinoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, trifluoromethyl iodide

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity . The compound’s quinoline core can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is unique due to the presence of both a trifluoromethyl group and a piperazine moiety. This combination enhances its pharmacological properties, making it a valuable compound for drug development .

Properties

CAS No.

57962-00-2

Molecular Formula

C22H22F3N3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H22F3N3/c23-22(24,25)18-5-3-6-20(16-18)28-14-12-27(13-15-28)11-10-19-9-8-17-4-1-2-7-21(17)26-19/h1-9,16H,10-15H2

InChI Key

MSCLXDKCXGEGRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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